molecular formula C11H13BrO4 B2853314 3-Bromo-4-isopropoxy-5-methoxybenzoic acid CAS No. 938243-10-8

3-Bromo-4-isopropoxy-5-methoxybenzoic acid

Cat. No.: B2853314
CAS No.: 938243-10-8
M. Wt: 289.125
InChI Key: WRDQJIBIWLRJDY-UHFFFAOYSA-N
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Description

3-Bromo-4-isopropoxy-5-methoxybenzoic acid is an organic compound with the molecular formula C11H13BrO4 It is a derivative of benzoic acid, featuring bromine, isopropoxy, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzoic acid typically involves the bromination of 4-isopropoxy-5-methoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-isopropoxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-4-isopropoxy-5-methoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine, isopropoxy, and methoxy groups can influence the binding affinity and specificity of the compound to its targets. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzoic acid: Similar structure but lacks the isopropoxy group.

    4-Isopropoxy-3-methoxybenzoic acid: Similar structure but lacks the bromine atom.

    3-Bromo-4-isopropoxybenzoic acid: Similar structure but lacks the methoxy group.

Uniqueness

3-Bromo-4-isopropoxy-5-methoxybenzoic acid is unique due to the combination of bromine, isopropoxy, and methoxy substituents, which can confer distinct chemical reactivity and biological activity. This combination of functional groups can enhance its utility in various synthetic and research applications compared to its analogs .

Properties

IUPAC Name

3-bromo-5-methoxy-4-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-6(2)16-10-8(12)4-7(11(13)14)5-9(10)15-3/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDQJIBIWLRJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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